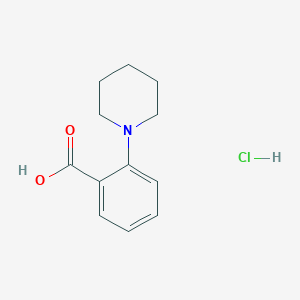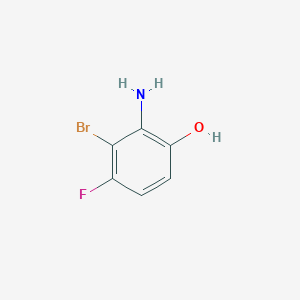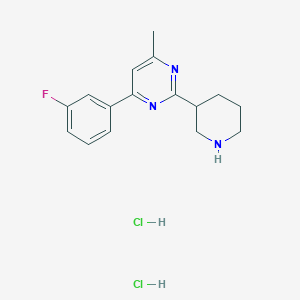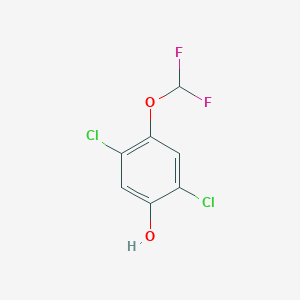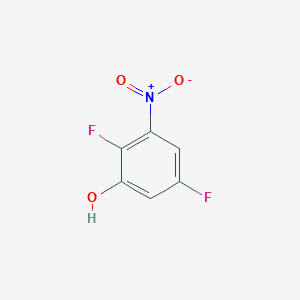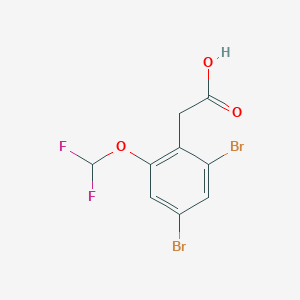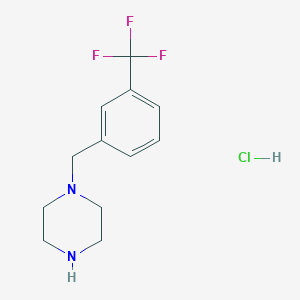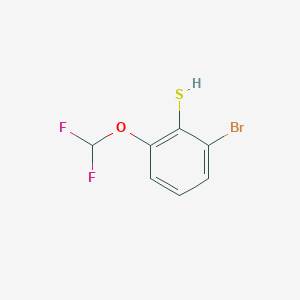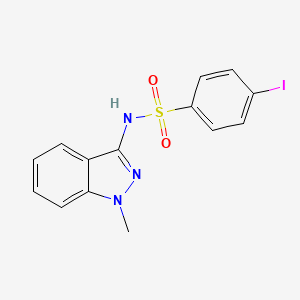
4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide
Übersicht
Beschreibung
“4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide” is a chemical compound with the molecular formula C14H12IN3O2S . It has an average mass of 413.233 Da and a monoisotopic mass of 412.969482 Da . This compound is used in various scientific research applications .
Synthesis Analysis
The synthesis of indazole derivatives, such as “4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide”, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide” is characterized by the presence of an indazole ring, which is a heterocyclic compound . The indazole ring is a key structural motif in many natural products and pharmaceutical drugs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indazole derivatives include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide” include a boiling point of 531.7±56.0 °C . The compound has a molecular formula of C14H12IN3O2S and an average mass of 413.233 Da .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide and its derivatives have been explored for their potential as anticancer agents. Compounds in this class, such as novel benzenesulfonamide derivatives, have shown significant activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. Notably, certain compounds have demonstrated remarkable activity at low micromolar GI50 levels, indicating their potent anticancer effects (Sławiński et al., 2012).
Photodynamic Therapy for Cancer
A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including compounds related to 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide, has highlighted their potential in photodynamic therapy for cancer treatment. These compounds exhibit properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are important for Type II photodynamic mechanisms (Pişkin et al., 2020).
Antimicrobial and UV Protection Properties
Benzenesulfonamide derivatives, closely related to 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide, have been investigated for their antimicrobial properties and potential in UV protection applications. Some derivatives have shown significant antibacterial potency, and their incorporation into cotton fabrics has enhanced UV protection and antimicrobial properties, demonstrating their practical utility beyond pharmaceutical applications (Mohamed et al., 2020).
Antibacterial and Antifungal Activities
Research on novel sulfanilamide-derived compounds, which are structurally related to 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide, has shown promising antibacterial and antifungal activities. These compounds have demonstrated effectiveness against a range of bacterial and fungal strains, highlighting their potential in addressing various infectious diseases (Wang et al., 2010).
Environmental Applications
Benzenesulfonamide derivatives have been utilized in environmental applications, such as in the extraction and analysis of contaminants from soil samples. These compounds have been employed in innovative methods for the determination of emerging contaminants, demonstrating their versatility beyond biomedical applications (Speltini et al., 2016).
Wirkmechanismus
Target of Action
The primary targets of 4-Iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide are CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
The compound acts by inhibiting, regulating, and/or modulating the activity of its target kinases . This interaction results in the disruption of the normal function of these kinases, thereby affecting the cell cycle and DNA damage response pathways .
Biochemical Pathways
The affected biochemical pathways primarily involve the cell cycle regulation and DNA damage response pathways . The downstream effects of these disruptions can lead to cell cycle arrest, DNA repair, or apoptosis, depending on the extent of the damage and the cell’s ability to repair it .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of cell cycle regulation and DNA damage response pathways . This can lead to cell cycle arrest, DNA repair, or apoptosis . In terms of therapeutic effects, the compound has shown antitumor activity against Hep-G2 cells .
Action Environment
The action, efficacy, and stability of 4-Iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide can be influenced by various environmental factors These may include the physiological environment (such as pH, temperature, and presence of other biomolecules), as well as the chemical environment (such as the presence of reactive species or competing substrates).
Eigenschaften
IUPAC Name |
4-iodo-N-(1-methylindazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12IN3O2S/c1-18-13-5-3-2-4-12(13)14(16-18)17-21(19,20)11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFUKEXNEWNCQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)NS(=O)(=O)C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12IN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



